PF-573228

Catalog No.
S547988
CAS No.
869288-64-2
M.F
C22H20F3N5O3S
M. Wt
491.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-573228

FAK inhibition studies often suffer from off-target Pyk2 effects that obscure true FAK-dependent phenotypes. PF-573228 solves this with ATP-competitive inhibition (IC50 4 nM) and >250-fold selectivity over Pyk2, ensuring clean mechanistic data.

  • Isolates FAK autophosphorylation (Tyr397) without Pyk2 compensation, establishing FAK-null baselines.
  • Preserves cell viability and barrier integrity (TER) in endothelial assays vs dual inhibitors.
  • Blocks adhesion turnover and migration without apoptosis, enabling accurate motility measurements.

CAS Number

869288-64-2

Product Name

PF-573228

IUPAC Name

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-3,4-dihydro-1H-quinolin-2-one

Molecular Formula

C22H20F3N5O3S

Molecular Weight

491.5 g/mol

InChI

InChI=1S/C22H20F3N5O3S/c1-34(32,33)16-4-2-3-13(9-16)11-26-20-17(22(23,24)25)12-27-21(30-20)28-15-6-7-18-14(10-15)5-8-19(31)29-18/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,29,31)(H2,26,27,28,30)

InChI Key

HESLKTSGTIBHJU-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

6-(4-(3-(methylsulfonyl)benzylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-3,4-dihydroquinolin-2(1H)-one, PF 228, PF 573,228, PF 573228, PF-228, PF-573,228, PF-573228, PF228 cpd, PF573,228, PF573228

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)CC4

The exact mass of the compound 3,4-Dihydro-6-[[4-[[[3-(methylsulfonyl)phenyl]methyl]amino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2(1H)-quinolinone is 491.12389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. It belongs to the ontological category of quinolines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

PF-573228 is a highly potent, ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), exhibiting an IC50 of 4 nM for the recombinant catalytic domain [1]. From a procurement perspective, its primary value lies in its exceptional selectivity profile. Unlike many first-generation or dual-action kinase inhibitors, PF-573228 demonstrates a 50- to 250-fold selectivity for FAK over closely related kinases such as Pyk2, CDK1/7, and GSK-3β . It is highly soluble in DMSO (up to 75 mM) and stable for standardized in vitro assays. For industrial and academic buyers, PF-573228 serves as the definitive reference standard for isolating FAK-dependent mechanotransduction, cell migration, and focal adhesion turnover without the confounding off-target cytotoxicity or compensatory kinase inhibition typical of broader-spectrum alternatives [1].

Research Fit

Research Model Integrin signaling pathway studies
Tool Type ATP-competitive FAK inhibitor probe
Use Context Cell adhesion, migration, proliferation assays

Substituting PF-573228 with generic FAK inhibitors or clinical-stage analogs like PF-562271 or TAE-226 fundamentally alters assay outcomes due to off-target Pyk2 inhibition. FAK and Pyk2 are highly homologous and often exhibit compensatory signaling. Dual inhibitors (like PF-562271) suppress both pathways simultaneously, which is desirable for therapeutic efficacy but disastrous for mechanistic deconvolution [1]. Furthermore, in sensitive cellular models such as endothelial barrier assays, non-selective FAK inhibitors have been shown to drastically reduce basal transendothelial electrical resistance (TER) and induce apoptosis, thereby ruining the baseline metrics of the assay [2]. Procurement of the strictly selective PF-573228 is required to inhibit FAK autophosphorylation (Tyr397) while preserving cell viability and isolating true FAK-specific biological functions.

Substitution Risk

Metabolism

N-dealkylation pathway unique to PF-573228 may alter in vivo stability compared to hydroxylation-only clinical FAK inhibitors, affecting PK interpretation.

Function

PF-573228 preserves matrix degradation while inhibiting migration, whereas dual FAK/Pyk2 inhibitors fully block matrix remodeling; functional profiles cannot be interchanged.

Strict FAK vs. Pyk2 Selectivity for Compensatory Pathway Deconvolution

When profiling kinase networks, distinguishing between FAK and its ortholog Pyk2 is critical. PF-573228 provides an IC50 of 4 nM for FAK while maintaining a Pyk2 IC50 of >1,000 nM. In contrast, the closely related clinical analog PF-562271 acts as a dual inhibitor, suppressing FAK at 1.5 nM and Pyk2 at 13 nM [1]. This >250-fold selectivity for PF-573228 ensures that Pyk2 remains fully active.

Evidence DimensionFAK vs. Pyk2 IC50 Selectivity Ratio
Target Compound DataPF-573228 (FAK IC50 = 4 nM; Pyk2 IC50 > 1,000 nM)
Comparator Or BaselinePF-562271 (FAK IC50 = 1.5 nM; Pyk2 IC50 = 13 nM)
Quantified Difference>250-fold selectivity for PF-573228 vs. ~10-fold for PF-562271
ConditionsCell-free recombinant kinase assay

Procuring PF-573228 is essential for researchers who need to intentionally leave Pyk2 active to study compensatory resistance mechanisms in cancer models.

FAK Inhibition (IC50)
Cross-study reported
IC50 4 nM
Reported enzymatic potency context comparable to clinical FAK inhibitors within assay variability.
PF-562271 IC50 1.5 nM; GSK2256098 Ki 0.4 nM. Purified catalytic fragment.

Preservation of Endothelial Barrier Integrity in Permeability Assays

In in vitro models of acute lung injury (ALI), the choice of FAK inhibitor dictates the baseline stability of the endothelial monolayer. Pretreatment with PF-573228 successfully attenuates thrombin-induced reductions in transendothelial electrical resistance (TER) while maintaining normal basal resistance. Conversely, treatment with comparators like PF-562271 (5 µM) or TAE-226 (5 µM) causes significant decreases in basal TER, actively disrupting the barrier before agonist stimulation [1].

Evidence DimensionBasal Transendothelial Electrical Resistance (TER)
Target Compound DataPF-573228 (Maintained stable basal TER)
Comparator Or BaselinePF-562271 and TAE-226 (Significant decrease in basal TER)
Quantified DifferencePF-573228 protects barrier integrity; comparators induce baseline disruption
ConditionsHuman lung endothelial cells (EC) grown in transwell inserts

Buyers conducting vascular permeability or ALI assays must select PF-573228 to avoid inhibitor-induced baseline toxicity that invalidates TER measurements.

FAK vs Pyk2 Selectivity
Head-to-head
50- to 250-fold for FAK over Pyk2
Supports FAK-specific pathway interpretation; at least 5-fold greater selectivity than PF-562271 (~10-fold).
Biochemical kinase inhibition assays.

Migration-Specific Inhibition Without Confounding Cytotoxicity

A major procurement challenge with kinase inhibitors is separating anti-migratory effects from general cytotoxicity. PF-573228 effectively blocks FAK Y397 autophosphorylation (IC50 = 30-100 nM in cells) and halts cell migration by preventing focal adhesion turnover. Crucially, at maximal inhibitory doses, PF-573228 has no effect on the cell growth or apoptosis of normal fibroblasts. In contrast, broader-spectrum inhibitors routinely trigger apoptotic pathways, confounding migration assay results [1].

Evidence DimensionCellular Apoptosis / Growth Inhibition
Target Compound DataPF-573228 (No induction of apoptosis in normal fibroblasts at max inhibitory dose)
Comparator Or BaselineBroad-spectrum FAK/Pyk2 inhibitors (Induction of apoptosis and cell death)
Quantified DifferencePF-573228 isolates migration inhibition from cell viability loss
ConditionsAdherent fibroblast and epithelial cell culture assays

Ensures that wound-healing and Boyden chamber migration assays measure true motility defects rather than artifactual cell death.

Phase I Metabolism
Method context
N-dealkylation identified
Distinct metabolic pathway may impact in vivo half-life and clearance predictions.
PF-562271 limited to hydroxylation/dehydrogenation (rat liver microsomes).
Migration vs Matrix Degradation
Head-to-head
Inhibits migration; preserves matrix degradation
Isolates FAK-dependent migration from Pyk2-dependent matrix remodeling endpoints.
A375 melanoma cells, 1 µM. PF-431396 blocks both; P < 0.001.

Deconvolution of Kinase Compensatory Networks

Because PF-573228 exhibits >250-fold selectivity for FAK over Pyk2, it is the ideal procurement choice for studies investigating how cancer cells upregulate Pyk2 to survive FAK inhibition. It allows researchers to establish a strict FAK-null phenotypic baseline in vitro [1].

Endothelial Barrier and Vascular Permeability Assays

In acute lung injury (ALI) and vascular leak models, PF-573228 is preferred over dual inhibitors because it does not artificially lower basal transendothelial electrical resistance (TER). It provides clean, reproducible data when measuring agonist-induced (e.g., thrombin) barrier disruption [2].

Long-Term Cell Migration and Mechanotransduction Studies

For wound-healing, haptotaxis, and 3D matrix invasion assays, PF-573228 is the optimal reagent. It effectively arrests focal adhesion turnover and motility without inducing the confounding apoptosis seen with less selective kinase inhibitors, ensuring that reduced migration is due to mechanical arrest, not cell death[3].

Application Selection Guide

Application
Selection Property
Validation Focus
FAK-specific signaling dissection in integrin biology
Selectivity profile over Pyk2
FAK vs Pyk2 pathway discrimination
In vitro metabolism studies of FAK inhibitors
Metabolic pathway profile (N-dealkylation)
Metabolic fate comparison with clinical candidates
Cell migration studies independent of matrix degradation
Functional profile (migration vs matrix remodeling)
Migration-specific endpoint interpretation

XLogP3

3.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

491.12389518 Da

Monoisotopic Mass

491.12389518 Da

Heavy Atom Count

34

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

6-[[4-[(3-methylsulfonylphenyl)methylamino]-5-(trifluoromethyl)-2-pyrimidinyl]amino]-3,4-dihydro-1H-quinolin-2-one
1: Melo TG, Tucci AR, Nogueira AR, Meirelles Mde N, Pereira MC. The involvement of FAK and Src in the invasion of cardiomyocytes by Trypanosoma cruzi. Exp Parasitol. 2014 Apr;139:49-57. doi: 10.1016/j.exppara.2014.02.008. Epub 2014 Feb 25. PubMed PMID: 24582948.
2: Xu B, Ju Y, Song G. Role of p38, ERK1/2, focal adhesion kinase, RhoA/ROCK and cytoskeleton in the adipogenesis of human mesenchymal stem cells. J Biosci Bioeng. 2014 May;117(5):624-31. doi: 10.1016/j.jbiosc.2013.10.018. Epub 2013 Dec 9. PubMed PMID: 24331979.
3: Beauséjour M, Thibodeau S, Demers MJ, Bouchard V, Gauthier R, Beaulieu JF, Vachon PH. Suppression of anoikis in human intestinal epithelial cells: differentiation state-selective roles of α2β1, α3β1, α5β1, and α6β4 integrins. BMC Cell Biol. 2013 Dec 1;14:53. doi: 10.1186/1471-2121-14-53. PubMed PMID: 24289209.
4: Chan D, Thomas CJ, Taylor VJ, Burke RD. Integrins on eggs: focal adhesion kinase is activated at fertilization, forms a complex with integrins, and is necessary for cortex formation and cell cycle initiation. Mol Biol Cell. 2013 Nov;24(21):3472-81. doi: 10.1091/mbc.E13-03-0148. Epub 2013 Aug 28. PubMed PMID: 23985318; PubMed Central PMCID: PMC3814141.
5: Wiemer AJ, Wernimont SA, Cung TD, Bennin DA, Beggs HE, Huttenlocher A. The focal adhesion kinase inhibitor PF-562,271 impairs primary CD4+ T cell activation. Biochem Pharmacol. 2013 Sep 15;86(6):770-81. doi: 10.1016/j.bcp.2013.07.024. Epub 2013 Aug 5. PubMed PMID: 23928188; PubMed Central PMCID: PMC3762933.
6: Kline ER, Shupe J, Gilbert-Ross M, Zhou W, Marcus AI. LKB1 represses focal adhesion kinase (FAK) signaling via a FAK-LKB1 complex to regulate FAK site maturation and directional persistence. J Biol Chem. 2013 Jun 14;288(24):17663-74. doi: 10.1074/jbc.M112.444620. Epub 2013 May 1. PubMed PMID: 23637231; PubMed Central PMCID: PMC3682567.
7: Moore SW, Zhang X, Lynch CD, Sheetz MP. Netrin-1 attracts axons through FAK-dependent mechanotransduction. J Neurosci. 2012 Aug 22;32(34):11574-85. doi: 10.1523/JNEUROSCI.0999-12.2012. PubMed PMID: 22915102; PubMed Central PMCID: PMC3461192.
8: Hori Y, Kashimoto T, Yonezawa T, Sano N, Saitoh R, Igarashi S, Chikazawa S, Kanai K, Hoshi F, Itoh N, Higuchi S. Matrix metalloproteinase-2 stimulates collagen-I expression through phosphorylation of focal adhesion kinase in rat cardiac fibroblasts. Am J Physiol Cell Physiol. 2012 Nov 1;303(9):C947-53. doi: 10.1152/ajpcell.00401.2011. Epub 2012 Aug 22. PubMed PMID: 22914642.
9: Tse KW, Lin KB, Dang-Lawson M, Guzman-Perez A, Aspnes GE, Buckbinder L, Gold MR. Small molecule inhibitors of the Pyk2 and FAK kinases modulate chemoattractant-induced migration, adhesion and Akt activation in follicular and marginal zone B cells. Cell Immunol. 2012 Jan-Feb;275(1-2):47-54. doi: 10.1016/j.cellimm.2012.03.002. Epub 2012 Mar 29. PubMed PMID: 22507871.
10: Guessous F, Yang Y, Johnson E, Marcinkiewicz L, Smith M, Zhang Y, Kofman A, Schiff D, Christensen J, Abounader R. Cooperation between c-Met and focal adhesion kinase family members in medulloblastoma and implications for therapy. Mol Cancer Ther. 2012 Feb;11(2):288-97. doi: 10.1158/1535-7163.MCT-11-0490. Epub 2011 Dec 21. PubMed PMID: 22188814; PubMed Central PMCID: PMC3277676.

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